molecular formula C14H11ClN4O2 B1490714 Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate CAS No. 1383927-19-2

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate

Cat. No.: B1490714
CAS No.: 1383927-19-2
M. Wt: 302.71 g/mol
InChI Key: VLJVVLSFEQKDIO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G0-G1 phase . Additionally, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis. Additionally, this compound may also interact with other proteins and enzymes, modulating their function and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it maintains its biochemical activity, although some degradation may occur under non-optimal storage conditions. Long-term studies have shown that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetic properties and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate typically involves the reaction of 4-chloropyrazolo[3,4-D]pyrimidine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as:

This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVVLSFEQKDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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